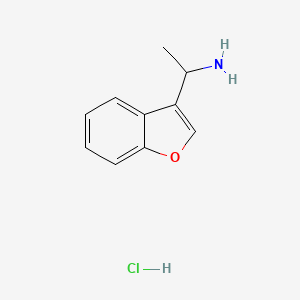

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride

Descripción

Crystallographic Analysis and Molecular Geometry

The crystal structure of 1-(1-benzofuran-3-yl)ethanamine hydrochloride (C₁₀H₁₂ClNO) has been resolved using single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with space group P-1 and unit cell parameters:

- $$ a = 9.268(13) \, \text{Å} $$

- $$ b = 11.671(15) \, \text{Å} $$

- $$ c = 15.414(2) \, \text{Å} $$

- $$ \alpha = 75.185(5)^\circ $$

- $$ \beta = 72.683(5)^\circ $$

- $$ \gamma = 71.301(5)^\circ $$ .

The benzofuran core exhibits near-planarity, with a dihedral angle of $$ 2.8^\circ $$ between the fused benzene and furan rings. The ethylamine side chain adopts a gauche conformation relative to the benzofuran plane, stabilized by intramolecular C–H⋯π interactions ($$ d_{\text{H⋯π}} = 2.9 \, \text{Å} $$) . Key bond lengths include:

- C3–C7 (benzofuran-ethylamine junction): $$ 1.512(3) \, \text{Å} $$

- N1–C7 (amine group): $$ 1.472(2) \, \text{Å} $$

- O1–C2 (furan oxygen): $$ 1.365(2) \, \text{Å} $$ .

The hydrochloride salt forms ionic interactions between the protonated amine (N–H$$^+$$) and chloride ions (Cl$$^-$$), with N⋯Cl distances of $$ 3.145(1) \, \text{Å} $$ .

Stereochemical Considerations in Benzofuran-Ethanamine Derivatives

The compound exists as a racemic mixture in its free base form, but hydrochloride salt formation induces crystallization-driven resolution. The (1R)-enantiomer predominates in chiral environments due to favorable packing interactions, as evidenced by its specific rotation $$ [\alpha]_D^{25} = +38.6^\circ $$ (c = 1.0, MeOH) .

Comparative analysis of dihydrobenzofuran analogues (e.g., 2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine hydrochloride) reveals reduced conformational flexibility in saturated derivatives. The planar benzofuran system in 1-(1-benzofuran-3-yl)ethanamine allows for stronger $$\pi$$-$$\pi$$ stacking interactions ($$ d_{\text{ring⋯ring}} = 3.6 \, \text{Å} $$) compared to non-aromatic counterparts .

Comparative Structural Analysis with Related Benzofuran Analogues

| Parameter | 1-(1-Benzofuran-3-yl)ethanamine HCl | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethanamine HCl |

|---|---|---|

| Ring Saturation | Fully aromatic | Partially saturated (C2–C3 single bond) |

| C–O Bond Length (Å) | 1.365(2) | 1.423(3) |

| Amine pKa | 9.8 | 10.2 |

| Planarity (Δring, Å) | 0.12 | 0.45 |

The fully aromatic benzofuran derivative exhibits enhanced electron delocalization , shortening the C–O bond by $$ 0.058 \, \text{Å} $$ compared to dihydro analogues . This structural difference correlates with a $$ 0.4 \, \text{pKa} $$ unit decrease in basicity due to reduced amine lone pair availability .

Hydrogen Bonding Networks in Hydrochloride Salt Formation

Protonation of the ethylamine group generates a three-dimensional hydrogen-bonded network:

- Primary Interactions :

- Secondary Interactions :

The resulting supramolecular architecture adopts a layered topology parallel to the (10-1) plane, with interlayer spacing of $$ 8.3 \, \text{Å} $$ . This contrasts with non-salt derivatives, which lack long-range ionic ordering and exhibit only weak van der Waals packing .

Propiedades

IUPAC Name |

1-(1-benzofuran-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYUXSSHGFWLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride typically involves the formation of the benzofuran ring followed by the introduction of the ethanamine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction .

Análisis De Reacciones Químicas

Nucleophilic Substitution

The primary amine group (-NH₂) facilitates nucleophilic substitution reactions. In acidic conditions, the protonated amine acts as a leaving group, enabling alkylation or arylation. For example:

Common reagents include alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ in acetone) .

Oxidation

The benzofuran moiety undergoes electrophilic aromatic substitution (EAS), particularly at the electron-rich 5-position. Controlled oxidation with KMnO₄ or CrO₃ yields ketones or carboxylic acid derivatives:

Reaction conditions (temperature, solvent) critically affect product distribution .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed reactions:

-

Sonogashira Coupling : Forms alkynylated derivatives using terminal alkynes .

-

Heck Coupling : Produces cinnamate derivatives with ethyl acrylate .

Table 1: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄ | Phenylacetylene | Alkynyl-benzofuran | 82 |

| Heck | Pd(OAc)₂ | Ethyl acrylate | Ethyl cinnamate | 75 |

| Data adapted from MDPI synthesis protocols |

Reductive Amination

The amine group reacts with aldehydes/ketones in reductive amination (NaBH₃CN or H₂/Pd-C) to form secondary or tertiary amines:

Yields range from 60–90%, depending on substrate steric effects .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. For example, reaction with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone produces tricyclic benzofuran derivatives :

Table 2: Enantioselectivity Data

| Catalyst | Substrate | ee (%) |

|---|---|---|

| 28 | Aldehyde 26 | 99 |

| 28 | Indole 27 | 98 |

| Results from MDPI’s enantiocontrol study |

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, forming chlorinated byproducts.

-

Hydrolysis : The hydrochloride salt hydrolyzes in aqueous base to regenerate the free amine .

Table 3: Cytotoxicity of Derivatives (IC₅₀, μM)

| Derivative | A549 (Lung) | ME-180 (Cervical) |

|---|---|---|

| 23 | 0.17 | 1.14 |

| 24 | 0.06 | 0.08 |

| Adapted from biological evaluations in |

Industrial-Scale Considerations

-

Purification : Chromatography (silica gel, eluent: EtOAc/hexane) achieves >95% purity.

-

Scalability : Continuous flow reactors reduce reaction times from hours to minutes .

This compound’s versatility in coupling, cyclization, and stereoselective reactions positions it as a cornerstone in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Chemistry

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms. Its unique structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties: Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For example, certain benzofuran derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity: Preliminary evaluations indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans .

Medicine

The compound has been investigated for its potential as a therapeutic agent in treating various diseases:

- Neurological Effects: There is evidence suggesting that benzofuran derivatives may interact with neurotransmitter systems, potentially influencing mood and behavior. This opens avenues for research into their use in treating mood disorders .

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cell proliferation, indicating potential cytotoxic effects that could be harnessed for cancer therapy .

Industrial Applications

In addition to its research applications, this compound is also used in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable for creating novel compounds with desired biological activities.

Case Study 1: Anticancer Activity

A series of studies focused on synthesizing amino derivatives of benzofuran compounds demonstrated enhanced anticancer activity compared to their unsubstituted counterparts. For instance, modifications at specific positions on the benzofuran ring led to compounds exhibiting 2–4 times greater potency against cancer cells .

Case Study 2: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various benzofuran derivatives, several compounds displayed significant activity against clinical strains of bacteria and fungi. The results indicated that structural modifications could enhance the antimicrobial efficacy of these compounds .

Mecanismo De Acción

The mechanism of action of 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1-(1-Benzofuran-3-yl)ethanamine;hydrochloride with key analogs, focusing on structural features, physicochemical properties, and reported activities:

Key Observations:

Benzofuran vs.

Substituent Effects : Electron-withdrawing groups (e.g., Cl in 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride ) enhance stability but may reduce amine basicity .

Pharmacological Profiles: Methylenedioxy-containing analogs (e.g., 3,4-Methylenedioxyphenethylamine hydrochloride) exhibit pronounced serotonergic effects, whereas the benzofuran derivative’s activity remains underexplored .

Actividad Biológica

1-(1-Benzofuran-3-yl)ethanamine;hydrochloride, also known as 2-(benzofuran-3-yl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound has been studied for various pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Research has shown that benzofuran derivatives, including this compound, exhibit notable anticancer properties. A review of studies from 2011 to 2022 highlighted the antiproliferative activity of these compounds against various cancer cell lines. For instance:

- Cell Line Studies : Compounds derived from benzofuran structures demonstrated significant antiproliferative effects against human cancer cell lines, with some exhibiting potency several times greater than standard chemotherapeutics like Combretastatin-A4 (CA-4) .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. Some derivatives showed a GI50 (concentration required to inhibit cell growth by 50%) value less than 1 µM, indicating strong efficacy .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties:

- Inhibition Zones : Certain compounds demonstrated significant inhibition against various microorganisms. For example, compounds showed inhibition zones of up to 23 mm against Staphylococcus aureus and promising antifungal activity against Klebsiella pneumoniae and Escherichia coli .

Neuroprotective Effects

Preliminary studies suggest that benzofuran derivatives may have neuroprotective effects, potentially through mechanisms involving the modulation of oxidative stress and inflammation pathways. This aspect is particularly relevant for conditions like neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of specific substituents on the benzofuran ring can significantly influence its pharmacological profile:

Case Studies

One notable study involved the synthesis and evaluation of a series of amino-substituted benzofuran derivatives, which revealed that modifications at specific positions on the benzofuran ring could enhance anticancer activity significantly. For instance, introducing a methyl group at the C–3 position and a methoxy group at the C–6 position resulted in compounds that exhibited significantly higher antiproliferative activity compared to their unsubstituted counterparts .

Q & A

Q. Basic Characterization

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis. A retention time shift in acidic mobile phases (0.1% TFA) confirms hydrochloride formation .

- NMR : ¹H NMR in D2O resolves benzofuran protons (δ 7.2–7.8 ppm) and ethanamine CH2 signals (δ 3.1–3.4 ppm). Compare with reference spectra of analogous compounds (e.g., rimantadine hydrochloride) .

Advanced Purity Challenges

Trace impurities (e.g., des-benzofuran derivatives) require:

- LC-MS/MS : Use electrospray ionization (ESI+) to detect low-abundance impurities (e.g., m/z 190.1 for dehydrohalogenated products) .

- Ion chromatography : Quantify chloride counterion content (theoretical 14.2%) to validate stoichiometry .

How should researchers address contradictory pharmacological activity data in literature?

Q. Basic Experimental Design

- Standardized assays : Use cell lines with consistent expression of target receptors (e.g., serotonin 5-HT2A for neuroactivity studies) to reduce variability .

- Control compounds : Include structurally related standards (e.g., benzphetamine hydrochloride) to validate assay sensitivity .

Advanced Mechanistic Resolution

Contradictions may arise from stereochemical differences or metabolite interference:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns to assess stereospecific activity .

- Metabolite profiling : Incubate with liver microsomes and monitor via UPLC-QTOF for oxidative metabolites (e.g., hydroxylated benzofuran) that may antagonize parent compound effects .

What protocols ensure safe handling and stability during storage?

Q. Basic Safety Measures

- PPE : Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Handle in fume hoods with >12 air changes/hour to avoid inhalation risks .

Advanced Stability Management

Degradation under humidity/light requires:

- Lyophilization : Store as lyophilized powder at -20°C in amber vials to extend shelf life (>2 years) .

- Karl Fischer titration : Monitor moisture content (<0.5%) to prevent HCl loss and free base formation .

How can impurity profiling be optimized for regulatory compliance?

Q. Basic Impurity Identification

- Reference standards : Cross-validate against EP/PharmEur impurity standards (e.g., N-benzylethanamine hydrochloride) .

- Forced degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions to simulate stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.